8-Fluoro-2-propylquinolin-4-amine
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Overview
Description
8-Fluoro-2-propylquinolin-4-amine is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-2-propylquinolin-4-amine typically involves the cyclization of aniline derivatives with carbonyl compounds. One common method is the Friedländer synthesis, which involves the reaction of 2-aminobenzophenone with an aldehyde or ketone under acidic conditions . Another approach is the Skraup synthesis, which uses glycerol, sulfuric acid, and an oxidizing agent to cyclize aniline derivatives .
Industrial Production Methods
Industrial production of this compound often employs large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-2-propylquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
8-Fluoro-2-propylquinolin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antibacterial, antineoplastic, and antiviral activities.
Industry: Utilized in the development of liquid crystals and dyes
Mechanism of Action
The mechanism of action of 8-Fluoro-2-propylquinolin-4-amine involves its interaction with specific molecular targets, such as enzymes and DNA. The compound can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent cell death . This mechanism is similar to that of other fluoroquinolones, which are known for their antibacterial properties .
Comparison with Similar Compounds
Similar Compounds
7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial activity.
Mefloquine: Another antimalarial drug with a similar quinoline structure.
Brequinar®: An antineoplastic drug used in transplantation medicine and treatment of rheumatic arthritis.
Uniqueness
8-Fluoro-2-propylquinolin-4-amine stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. The presence of the fluorine atom enhances its ability to interact with biological targets and improves its stability .
Properties
CAS No. |
1189107-32-1 |
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Molecular Formula |
C12H13FN2 |
Molecular Weight |
204.24 g/mol |
IUPAC Name |
8-fluoro-2-propylquinolin-4-amine |
InChI |
InChI=1S/C12H13FN2/c1-2-4-8-7-11(14)9-5-3-6-10(13)12(9)15-8/h3,5-7H,2,4H2,1H3,(H2,14,15) |
InChI Key |
GHEJRLUKUCGRAM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C2C=CC=C(C2=N1)F)N |
Origin of Product |
United States |
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